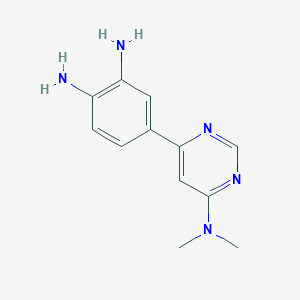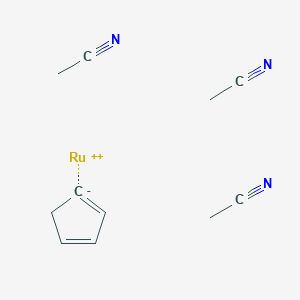![molecular formula C26H19NO2 B11928410 (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-2’-[(S)-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] is a chiral compound with significant importance in asymmetric synthesis and catalysis. This compound features a binaphthalene backbone with hydroxyl and pyridyl functional groups, making it a versatile ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-2’-[(S)-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] typically involves the following steps:
Oxidative Coupling: The initial step involves the oxidative coupling of 2-naphthol to form 1,1’-bi-2-naphthol.
Functional Group Modification: The hydroxyl groups on the binaphthol are then modified to introduce the pyridylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions followed by automated functional group modifications. The use of continuous flow reactors and high-throughput screening can optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-2’-[(S)-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
®-2-Hydroxy-2’-[(S)-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the reaction products. The molecular targets include transition metals such as palladium, rhodium, and ruthenium, which facilitate various catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral ligand used in asymmetric synthesis.
®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: Used as an organocatalyst in various reactions.
Uniqueness
®-2-Hydroxy-2’-[(S)-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] is unique due to its dual functional groups (hydroxyl and pyridyl), which provide additional coordination sites and reactivity compared to other binaphthalene derivatives. This enhances its versatility and effectiveness in catalysis and other applications.
Properties
Molecular Formula |
C26H19NO2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[2-[(S)-hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H/t26-/m0/s1 |
InChI Key |
JYJLRFUVMXNOEH-SANMLTNESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)[C@H](C5=CC=NC=C5)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)C(C5=CC=NC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)

![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)



![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)
![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)




![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)
